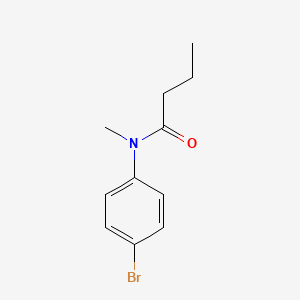

N-(4-bromophenyl)-N-methylbutyramide

Description

N-(4-Bromophenyl)-N-methylbutyramide (CAS: 911230-59-6) is a brominated aromatic amide featuring a butyramide backbone substituted with a methyl group and a 4-bromophenyl moiety. The 4-bromophenyl group is a common pharmacophore in medicinal chemistry, often influencing receptor binding and metabolic stability, while the butyramide chain may enhance lipophilicity compared to shorter-chain analogs like acetamides .

Properties

IUPAC Name |

N-(4-bromophenyl)-N-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-3-4-11(14)13(2)10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXBMPHAPWMYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N(C)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N-methylbutyramide typically involves the reaction of 4-bromoaniline with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then methylated using methyl iodide under basic conditions to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N-methylbutyramide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The amide group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (Pd) with arylboronic acids in the presence of a base like potassium phosphate (K3PO4).

Major Products Formed

Substitution: Formation of various substituted phenyl derivatives.

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of corresponding amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(4-bromophenyl)-N-methylbutyramide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N-methylbutyramide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides and Maleimides

Halogenated phenyl derivatives are widely studied for their electronic and steric effects on biological activity. For instance, N-(4-bromophenyl)maleimide (IC50 = 4.37 μM) exhibits comparable inhibitory potency against monoacylglycerol lipase (MGL) to its fluoro- (IC50 = 5.18 μM), chloro- (IC50 = 7.24 μM), and iodo- (IC50 = 4.34 μM) analogs. This suggests that halogen size at the 4-position has minimal impact on MGL inhibition, likely due to similar van der Waals radii and electronic effects . However, substituent positioning (e.g., para vs. meta) may alter activity, though this requires further investigation.

Key Insight : The 4-bromophenyl group in N-(4-bromophenyl)-N-methylbutyramide may retain bioactivity trends observed in maleimide derivatives, but its extended butyramide chain could modulate solubility or target engagement.

Aromatic Carboxamides with Heterocyclic Moieties

Compounds like N-(4-bromophenyl)quinoline-2-carboxamide and N-(4-bromophenyl)naphthalene-2-carboxamide () highlight the role of aromatic heterocycles in directing synthetic routes and biological interactions. These carboxamides are synthesized via microwave-assisted amidation, achieving high yields under solvent-free or DMF conditions with catalysts like KF/Al2O3. The quinoline and naphthalene moieties enhance π-π stacking and receptor affinity, which contrasts with the simpler butyramide structure of the target compound.

Key Insight : While this compound lacks a heterocyclic system, its synthesis could adopt similar microwave-assisted amidation protocols optimized for aryl amines and carboxylic acid derivatives .

Pyridazinone Derivatives as FPR Agonists

Pyridazin-3(2H)-one derivatives with N-(4-bromophenyl) groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , demonstrate mixed FPR1/FPR2 agonist activity. These compounds activate calcium mobilization and chemotaxis in neutrophils, with specificity influenced by substituents like methoxybenzyl groups .

Key Insight: The butyramide chain in this compound may alter receptor selectivity compared to pyridazinone acetamides, emphasizing the role of backbone flexibility in modulating pharmacological profiles.

Crystallographic and Hydrogen-Bonding Properties

a. N-(4-Bromophenyl)acetamide

Crystallizes in a monoclinic system (P21/c) with N–H⋯O hydrogen bonds forming chains along [010]. Weak C–H⋯π interactions further stabilize the lattice .

b. N-(4-Bromophenyl)urea

Adopts an orthorhombic system (Pnma) with N–H⋯O hydrogen bonds involving all NH groups and C=O acceptors. The urea group and phenyl ring form a dihedral angle of 47.8°, contrasting with the planar acetamide analogs .

Hydrogen-bonding patterns may resemble acetamides but with additional hydrophobic interactions from the methyl and propyl groups.

Biological Activity

N-(4-bromophenyl)-N-methylbutyramide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a brominated phenyl group attached to a methylbutyramide moiety. Its chemical structure can be represented as follows:

The presence of the bromine atom is significant as it can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including multidrug-resistant (MDR) pathogens. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 4.0 | Inhibition of cell wall synthesis |

| Staphylococcus aureus | 2.5 | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 8.0 | Inhibition of protein synthesis |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on several cancer cell lines demonstrated that this compound inhibited cell growth effectively, with IC50 values ranging from 0.1 to 0.5 μM across different types of cancer cells, including melanoma and breast cancer.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (μM) | Observed Effects |

|---|---|---|

| Melanoma | 0.1 | Induction of apoptosis |

| Breast Cancer | 0.3 | Cell cycle arrest |

| Leukemia | 0.5 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. These interactions may lead to:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It could also interact with cellular receptors, altering signaling pathways crucial for cell survival and growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.